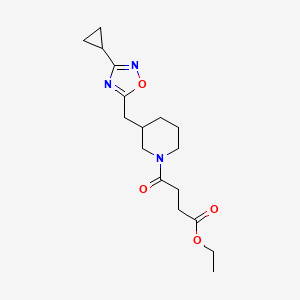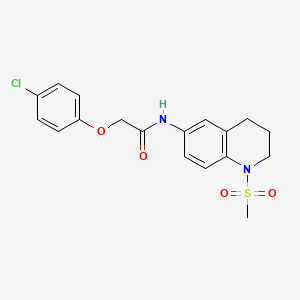![molecular formula C16H12ClNO3S B2828570 Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate CAS No. 338419-39-9](/img/structure/B2828570.png)
Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 338419-39-9 . It has a molecular weight of 334.8 and its IUPAC name is methyl 3- ( (4-chlorobenzyl)oxy)-1H-1lambda3-thieno [2,3-b]pyridine-2-carboxylate . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H13ClNO3S/c1-20-16 (19)14-13 (12-3-2-8-18-15 (12)22-14)21-9-10-4-6-11 (17)7-5-10/h2-8,22H,9H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 334.8 .Aplicaciones Científicas De Investigación
Tumor Cell Growth Inhibition
One study focused on the synthesis and evaluation of compounds related to Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate for their tumor cell growth inhibitory activity. The research demonstrated that certain derivatives exhibited significant growth inhibitory activity against human tumor cell lines, leading to alterations in cell cycle distribution and inducing apoptosis in specific cancer cells (Queiroz et al., 2011).
Photochemical Methoxylation and Methylation
Another area of research involves the photochemical behavior of related pyridinecarboxylate compounds in methanol. Studies have shown that UV-irradiation in methanol can lead to methoxylation and methylation, which are critical for understanding the chemical reactivity and potential applications of these compounds in synthetic chemistry (Sugiyama et al., 1981).
Electrochemical Polymerization
Research on terthiophene derivatives, which are structurally related, has explored their electrochemical polymerization and the effect of aromatic substituents on the properties of resulting polymers. This work is relevant for applications in materials science, particularly for the development of new conductive materials (Visy et al., 1994).
Synthesis and Biological Activity
Further studies have explored the synthesis of novel thieno-fused 7-deazapurine ribonucleosides, revealing that these compounds exhibit cytostatic and antiviral activities against various cancer and leukemia cell lines. This highlights the potential pharmaceutical applications of methyl thieno[2,3-b]pyridine-2-carboxylate derivatives (Tichy et al., 2017).
Chemical Synthesis and Functionalization
The versatility of methyl thieno[2,3-b]pyridine-2-carboxylate derivatives in chemical synthesis is also evident in research focusing on their functionalization to create highly specialized chemical entities. These studies provide insights into the methodologies for introducing various functional groups, demonstrating the compound's utility in organic synthesis (Ghelfi et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 . These statements provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-20-16(19)14-13(12-3-2-8-18-15(12)22-14)21-9-10-4-6-11(17)7-5-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRODVXNPOFBKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-chlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2828489.png)
![7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2828492.png)
![Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B2828496.png)

![N-{1-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2828498.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2828499.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2828501.png)

![N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2828504.png)


![5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2828510.png)